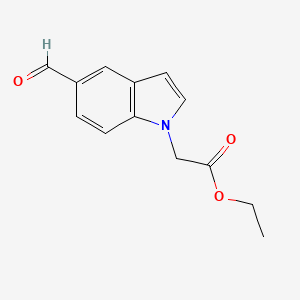

Ethyl 5-formyl-1H-indole-1-acetate

説明

Structure

3D Structure

特性

CAS番号 |

219685-10-6 |

|---|---|

分子式 |

C13H13NO3 |

分子量 |

231.25 g/mol |

IUPAC名 |

ethyl 2-(5-formylindol-1-yl)acetate |

InChI |

InChI=1S/C13H13NO3/c1-2-17-13(16)8-14-6-5-11-7-10(9-15)3-4-12(11)14/h3-7,9H,2,8H2,1H3 |

InChIキー |

PVRJHMKNUYHGRJ-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)CN1C=CC2=C1C=CC(=C2)C=O |

製品の起源 |

United States |

Synthetic Methodologies for Ethyl 5 Formyl 1h Indole 1 Acetate

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of ethyl 5-formyl-1H-indole-1-acetate reveals two primary building blocks: a 5-formylindole core and an ethyl acetate (B1210297) unit. The key disconnections are the C-N bond at the indole (B1671886) nitrogen and the C-C bond between the indole C-5 position and the formyl group. This analysis points to two main precursors: 5-formyl-1H-indole and an ethyl haloacetate, such as ethyl bromoacetate (B1195939). Alternatively, one could start with indole, introduce the ethyl acetate group at the N-1 position first, and then perform a regioselective formylation at the C-5 position. The choice of the specific synthetic route often depends on the availability of starting materials, desired yield, and the need to control regioselectivity.

Strategies for Formyl Group Introduction to Indole Systems

The introduction of a formyl group onto the indole ring is a critical step in the synthesis of the target molecule. Several methods have been developed for this transformation, with a particular emphasis on achieving regioselectivity at the C-5 position.

Direct Formylation Techniques Applicable to Indoles

Direct formylation of indoles can be achieved through various classical and modern organic reactions. These methods typically involve the reaction of the indole nucleus with a formylating agent in the presence of a catalyst.

Vilsmeier-Haack Reaction: This is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. sid.ir The reaction typically employs a phosphoryl chloride (POCl3) and a substituted formamide, such as N,N-dimethylformamide (DMF), to generate the Vilsmeier reagent, which then acts as the electrophile. sid.iracs.orgorgchemres.org While highly effective, the reaction often shows a preference for formylation at the C-3 position of the indole ring due to its higher electron density. youtube.com Recent advancements have explored catalytic versions of the Vilsmeier-Haack reaction to mitigate the use of stoichiometric and often harsh reagents. acs.org

Gattermann Reaction: The Gattermann reaction and its modifications provide another avenue for indole formylation. thermofisher.comwikipedia.org The classical Gattermann reaction utilizes hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst. wikipedia.orgbyjus.com To avoid the use of highly toxic HCN, the Adams modification employs zinc cyanide (Zn(CN)2) to generate HCN in situ. thermofisher.comwikipedia.org This method has been successfully applied to the formylation of various heteroaromatic compounds, including indoles. thermofisher.com

Duff Reaction: The Duff reaction is another method for the formylation of aromatic compounds, particularly phenols, using hexamethylenetetramine (HMTA) as the formylating agent. wikipedia.orgsynarchive.com While it can be applied to indoles, the yields are often lower compared to other methods. acs.orgmdma.ch The reaction mechanism involves the formation of an iminium ion intermediate that attacks the aromatic ring. wikipedia.org

Other Formylation Methods: A variety of other reagents and conditions have been explored for indole formylation. These include the use of formaldehyde (B43269) and aqueous ammonia (B1221849) with an iron catalyst, which offers a greener alternative. researchgate.netorganic-chemistry.org Additionally, methods involving glyoxylic acid have been developed for the C3-formylation of indoles. nih.gov

Regioselective Formylation Methodologies, particularly at C-5

Achieving formylation specifically at the C-5 position of the indole ring is a significant challenge due to the inherent reactivity of the C-3 position. youtube.comnih.gov To overcome this, strategies often involve the use of directing groups or the selection of specific reaction conditions that favor C-5 substitution.

One effective strategy involves the use of a removable directing group at the C-3 position. For instance, a pivaloyl group can be introduced at C-3, which then directs arylation to the C-4 and C-5 positions. researchgate.net Following the desired functionalization, the directing group can be removed. While this approach has been demonstrated for arylation, the principle could be extended to formylation.

Another approach relies on the careful selection of the indole substrate and reaction conditions. For example, starting with an indole already substituted at the N-1 and C-3 positions can direct formylation to the benzene (B151609) portion of the ring system. The electronic nature of the substituents on the indole ring also plays a crucial role in determining the site of electrophilic attack. youtube.com

N-Alkylation Reactions for Acetate Ester Functionalization

The final key step in the synthesis of this compound is the N-alkylation of the indole nitrogen with an ethyl acetate group. This transformation is typically achieved by reacting the indole with an appropriate alkylating agent. google.com

Exploration of Alkylating Agents and Reaction Conditions

The N-alkylation of indoles is a well-established reaction, with various alkylating agents and conditions reported in the literature. rsc.org

Alkylating Agents: Common alkylating agents for this purpose include ethyl haloacetates, such as ethyl bromoacetate or ethyl chloroacetate (B1199739). youtube.com Dialkyl sulfates, like dimethyl sulfate (B86663) and diethyl sulfate, are also effective. google.com The choice of alkylating agent can influence the reaction rate and yield.

Reaction Conditions: The alkylation is typically carried out in the presence of a base to deprotonate the indole nitrogen, making it more nucleophilic. youtube.com Strong bases like sodium hydride (NaH) are often used. rsc.orgyoutube.com However, milder conditions using bases like potassium hydroxide (B78521) (KOH) in a suitable solvent such as acetone (B3395972) have also been proven effective, offering better control and avoiding potential side reactions like ester hydrolysis. nih.gov Phase-transfer catalysis has also been employed for the selective alkylation of indole derivatives. researchgate.net The reaction temperature and time are important parameters that need to be optimized for efficient conversion. google.com

Stereochemical Control in N-Alkylation

While the synthesis of this compound itself does not involve the creation of a stereocenter at the point of N-alkylation, the broader context of indole N-alkylation often involves considerations of stereochemistry, particularly when the alkylating agent or the indole substrate is chiral. mdpi.com

Multistep Synthetic Sequences and Overall Yield Optimization

The synthesis of this compound is a multistep process that typically begins with a pre-formed indole core, which is then functionalized in a specific sequence. A common conceptual pathway involves two primary transformations: N-alkylation of the indole nitrogen and C5-formylation of the benzene portion of the indole ring.

A plausible synthetic route can be conceptualized as follows:

Starting Material : The synthesis could commence from 5-bromo-1H-indole.

N-Alkylation : The indole nitrogen is alkylated using ethyl chloroacetate or ethyl bromoacetate in the presence of a base such as sodium hydride (NaH) or cesium carbonate (Cs2CO3) in a polar aprotic solvent like dimethylformamide (DMF). This step introduces the ethyl acetate moiety at the N1 position.

Formylation : The formyl group is introduced at the C5 position. This can be achieved through a Vilsmeier-Haack reaction, which uses a formylating agent like phosphoryl chloride (POCl3) and DMF. nih.gov Another route is metal-halogen exchange on the 5-bromo intermediate followed by quenching with a formylating agent like DMF.

Table 1: Conceptual Multistep Synthesis of this compound

| Step | Reaction | Reagents & Conditions | Purpose |

|---|---|---|---|

| 1 | N-Alkylation | 5-bromo-1H-indole, Ethyl bromoacetate, Cs2CO3, DMF | Introduction of the ethyl acetate group at the N1 position. |

| 2 | Formylation (Vilsmeier-Haack) | Ethyl 5-bromo-1H-indole-1-acetate, POCl3, DMF | Introduction of the formyl (-CHO) group at the C5 position. nih.gov |

Advanced and Green Chemistry Approaches in the Synthesis of Indole Derivatives

Modern organic synthesis emphasizes the development of more efficient, selective, and environmentally benign methods. The synthesis of indole derivatives, including the scaffold for this compound, has significantly benefited from these advancements.

Catalytic Methods for Enhanced Efficiency and Selectivity

Catalysis is at the forefront of advanced synthetic methods for indoles, offering pathways with higher efficiency and selectivity under milder conditions. numberanalytics.com

Transition Metal Catalysis : Palladium (Pd) and Ruthenium (Ru) are extensively used in indole synthesis. thieme-connect.com Palladium-catalyzed reactions, such as Heck, Suzuki, and Buchwald-Hartwig couplings, are employed for functionalizing the indole core. numberanalytics.com More advanced methods involve direct C-H activation, which allows for the introduction of functional groups without pre-functionalized starting materials, representing a more atom-economical approach. thieme-connect.comnumberanalytics.com For example, palladium-catalyzed carbonylative cyclization of o-vinylnitrobenzenes with carbon monoxide is an effective route to indole scaffolds. beilstein-journals.org

Organocatalysis : The use of small organic molecules as catalysts has gained traction as a green alternative to metal-based systems. numberanalytics.com Chiral organocatalysts are particularly valuable for asymmetric synthesis, enabling the production of enantiomerically enriched indole derivatives, which is crucial in medicinal chemistry. nih.gov Brønsted and Lewis acid catalysts are also widely used to activate substrates and facilitate key bond-forming steps in indole synthesis. nih.gov

Biocatalysis : Enzymes offer unparalleled selectivity under mild, aqueous conditions. Their application in indole synthesis aligns with green chemistry principles by reducing the need for harsh chemicals and organic solvents. numberanalytics.com

Table 2: Examples of Catalytic Methods in Indole Synthesis

| Catalyst Type | Example Catalyst/System | Application in Indole Synthesis | Reference |

|---|---|---|---|

| Transition Metal | Pd(OAc)2 / Ligands | Reductive cyclization, C-H activation, Cross-coupling reactions | thieme-connect.combeilstein-journals.org |

| Transition Metal | Ruthenium(II) complexes | Photocatalytic synthesis of N-arylindoles | thieme-connect.com |

| Organocatalyst | Chiral Phosphoric Acids | Asymmetric Friedel-Crafts reactions | nih.gov |

| Organocatalyst | DABCO (base catalyst) | Knoevenagel condensation followed by cyclization | nih.gov |

Continuous Flow Reaction Techniques for Scalability

Continuous flow chemistry has emerged as a powerful technology for the synthesis of indole derivatives, offering significant advantages over traditional batch processing. nih.gov Key benefits include enhanced safety, particularly when handling hazardous reagents like toxic gases or running highly exothermic reactions, improved heat and mass transfer, and greater scalability. mdpi.comrsc.org

The Reissert and Fischer indole syntheses have been successfully adapted to flow systems. mdpi.com For instance, the palladium-catalyzed deoxygenation of o-vinylnitrobenzenes using carbon monoxide (CO) can be performed more safely and efficiently in a continuous flow microreactor, avoiding the need to handle high pressures of a toxic gas in a large batch reactor. beilstein-journals.orgrsc.org Such systems allow for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purity in shorter reaction times. mdpi.comresearchgate.net

Assessment of Green Chemistry Metrics (e.g., E-factor, Solvent Recovery)

The environmental performance of a synthetic route can be quantified using green chemistry metrics. These tools are essential for comparing different synthetic approaches and identifying areas for improvement. mdpi.com

E-factor (Environmental Factor) : Defined as the total mass of waste generated per unit of product (kg waste / kg product), the E-factor is a primary measure of the environmental acceptability of a chemical process. tudelft.nl An ideal E-factor is zero. The calculation includes everything except the desired product, such as solvent losses, reagent byproducts, and materials used in workup. tudelft.nl

Process Mass Intensity (PMI) : PMI is the ratio of the total mass of materials (raw materials, solvents, process aids) used to the mass of the final product. rsc.org It provides a holistic view of the process efficiency.

Atom Economy (AE) : This metric calculates the proportion of reactant atoms that are incorporated into the final product, offering a theoretical measure of reaction efficiency. greenchemistry-toolkit.org

Studies on indole syntheses, such as the Nenitzescu reaction, have demonstrated the utility of these metrics. For example, replacing halogenated solvents like dichloromethane (B109758) with more environmentally benign alternatives like cyclopentyl methyl ether (CPME) can significantly improve the greenness of the process. researchgate.net The choice of solvent has a major impact on the E-factor, not only due to its own mass but also because it affects energy consumption for heating and subsequent recovery efforts. researchgate.net

Table 3: Green Metrics Comparison for Solvents in Nenitzescu Indole Synthesis

| Solvent | E-factor (without solvent recovery) | E-factor (with 90% solvent recovery) | Reference |

|---|---|---|---|

| Dichloromethane (DCM) | 74 | 12 | researchgate.net |

| Cyclopentyl methyl ether (CPME) | 68 | 11 | researchgate.net |

Data derived from a representative Nenitzescu synthesis. researchgate.net

Purification and Isolation Protocols for Synthetic Intermediates and Final Product

The purification and isolation of this compound and its synthetic intermediates are critical steps to ensure the final product's high purity. Standard laboratory procedures are employed, often in combination.

A typical workup procedure following a reaction involves quenching the reaction mixture, often with water or an acidic/basic solution, followed by extraction of the desired compound into an appropriate organic solvent like ethyl acetate or dichloromethane. uchicago.edu The combined organic layers are then washed sequentially with water and brine to remove inorganic impurities and residual water. nih.gov The organic solution is subsequently dried over an anhydrous drying agent, such as sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), before the solvent is removed under reduced pressure using a rotary evaporator. orgsyn.orgnih.gov

The crude product obtained after solvent evaporation is rarely pure and requires further purification. The most common methods include:

Flash Column Chromatography : This is the most widely used technique for purifying indole derivatives. nih.govnih.gov It involves passing the crude material through a column packed with a stationary phase, typically silica (B1680970) gel. uchicago.edu A solvent system (eluent), often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is passed through the column. By gradually increasing the polarity of the eluent, compounds are separated based on their differential adsorption to the silica gel, allowing for the isolation of the pure product. nih.gov

Recrystallization : This technique is used to purify solid compounds. The crude solid is dissolved in a minimal amount of a hot solvent in which it is highly soluble. Upon cooling, the solution becomes supersaturated, and the desired compound crystallizes out, leaving impurities behind in the solvent. orgsyn.org The choice of solvent is critical for effective purification.

Filtration : In cases where a reaction produces a solid precipitate or requires the removal of a solid catalyst (like Raney nickel), the solid is separated from the liquid phase by filtration, sometimes through a pad of a filter aid like Celite. orgsyn.org

These protocols are applied iteratively throughout a multistep synthesis to ensure that each intermediate is of sufficient purity before proceeding to the next step, thereby maximizing the yield and purity of the final product, this compound.

Chemical Reactivity and Transformations of Ethyl 5 Formyl 1h Indole 1 Acetate

Reactions Involving the Formyl Group at Position 5

The aldehyde functionality at the 5-position of the indole (B1671886) ring is a key site for a variety of chemical transformations, including oxidation, reduction, and condensation reactions.

Oxidation Reactions to Carboxylic Acid Derivatives

The formyl group of ethyl 5-formyl-1H-indole-1-acetate can be readily oxidized to a carboxylic acid group. This transformation is a fundamental step in the synthesis of various indole-5-carboxylic acid derivatives. A common oxidizing agent employed for this purpose is potassium permanganate (B83412) (KMnO4). The resulting product, ethyl 5-carboxy-1H-indole-1-acetate, is a valuable building block for further chemical modifications.

Table 1: Oxidation of this compound

| Reactant | Reagent | Product |

| This compound | Potassium Permanganate (KMnO4) | Ethyl 5-carboxy-1H-indole-1-acetate |

Reduction Reactions to Hydroxymethyl Derivatives

The formyl group can also undergo reduction to a hydroxymethyl group. This conversion is typically achieved using reducing agents such as sodium borohydride (B1222165) (NaBH4). This reaction provides access to ethyl 5-hydroxymethyl-1H-indole-1-acetate, another important intermediate for the synthesis of more complex indole-based molecules.

Table 2: Reduction of this compound

| Reactant | Reagent | Product |

| This compound | Sodium Borohydride (NaBH4) | Ethyl 5-hydroxymethyl-1H-indole-1-acetate |

Condensation Reactions with Nitrogen-Containing Nucleophiles (e.g., Hydrazides, Amines)

The aldehyde at C5 readily undergoes condensation reactions with a variety of nitrogen-containing nucleophiles. For instance, its reaction with hydrazides leads to the formation of hydrazone derivatives. These reactions are significant in the synthesis of various biologically active compounds.

Knoevenagel Condensation and Related Reactions with Active Methylene (B1212753) Compounds

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org The formyl group of this compound can participate in Knoevenagel condensations with active methylene compounds. researchgate.net These compounds typically have two electron-withdrawing groups, such as malonic esters, acetoacetic esters, and malonodinitrile. thermofisher.com The reaction is usually catalyzed by a weak base, such as piperidine (B6355638) or an amine. wikipedia.orgthermofisher.com This reaction is a powerful tool for carbon-carbon bond formation and the synthesis of α,β-unsaturated compounds. researchgate.netnih.gov For example, the reaction of an indole-3-carboxaldehyde (B46971) with active methylene compounds like nitromethane, malononitrile, and dimethyl malonate has been reported. acgpubs.org

Reactivity of the Indole Ring System

The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic attack.

Electrophilic Aromatic Substitution at Unsubstituted Indole Ring Positions

The indole ring system is highly reactive towards electrophilic aromatic substitution (EAS). nih.gov This reactivity is significantly greater than that of benzene (B151609) due to the electron-rich nature of the indole ring. nih.gov The general mechanism of EAS involves a two-step process: the initial attack of the aromatic ring on an electrophile to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

For the indole nucleus, the C3 position is the most preferred site for electrophilic substitution. acgpubs.org However, in this compound, the C3 position is unsubstituted and available for reaction. Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The presence of the formyl and the N-acetate groups can influence the regioselectivity of these substitutions on the available positions of the indole ring.

Nucleophilic Reactions and Annulation Strategies on the Indole Moiety

The indole ring, while aromatic, is electron-rich and susceptible to electrophilic attack, most commonly at the C3 position. However, in this compound, the N1 and C5 positions are already substituted. This substitution pattern, particularly the electron-withdrawing nature of the formyl and ester groups, modifies the typical reactivity of the indole core.

While the C3 position is generally the most nucleophilic in free (NH)-indoles, N1-substitution can alter this. The C2 position can also participate in reactions. For instance, in related indole systems, palladium-catalyzed C-H arylation reactions can be directed to specific positions. While 3-formylindoles typically direct arylation to the C4-position, the specific influence of the N1-acetate group in concert with the C5-formyl group on regioselectivity requires specific investigation. nih.gov

Annulation strategies often utilize the inherent reactivity of the indole nucleus to build fused ring systems. For example, multicomponent reactions involving indole aldehydes can lead to fused polyheterocyclic scaffolds through processes like the Groebke-Blackburn-Bienaymé reaction, which can be followed by spontaneous domino processes such as oxidative Pictet-Spengler cyclizations. nih.gov Although these examples often use indole-3- or 4-carbaldehydes, the principles can be extended to the 5-formyl isomer. The formyl group can serve as an electrophilic handle for intramolecular cyclization after an initial intermolecular reaction, leading to the construction of new rings fused to the indole core.

Transformations of the Acetate (B1210297) Ester Functionality

The N-acetate ester group is a key functional handle for modifying the molecule's properties or for introducing further complexity.

The ethyl ester of the acetate group can be readily hydrolyzed to the corresponding carboxylic acid, (5-formyl-1H-indol-1-yl)acetic acid. This transformation is typically achieved under basic conditions, for example, by refluxing with an aqueous solution of a base like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) in a solvent such as ethanol, followed by acidification. nih.govorgsyn.org This hydrolysis converts the ester into a more versatile carboxylic acid group, which can then participate in a wider range of reactions, such as amide bond formation.

Transesterification, the conversion of one ester to another, is also a feasible transformation, although less commonly reported for this specific substrate. It can be accomplished by reacting the ethyl ester with a different alcohol in the presence of an acid or base catalyst.

The methylene (CH2) group located between the indole nitrogen and the ester carbonyl (the alpha-carbon) possesses acidic protons. These protons can be removed by a suitable base to form an enolate intermediate. This enolate can then act as a nucleophile in various carbon-carbon bond-forming reactions, such as alkylations, aldol (B89426) condensations, and Claisen condensations. This allows for the elaboration of the N-acetic acid side chain, providing a route to more complex indole derivatives with extended substituents at the nitrogen atom.

Multi-Component Reactions (MCRs) Incorporating this compound or Similar Indole Aldehydes

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. rsc.org Indole aldehydes are valuable substrates in MCRs for the synthesis of diverse heterocyclic scaffolds. nih.gov

This compound can serve as the aldehyde component in various MCRs. For example, in the Ugi-azide reaction, an aldehyde reacts with an amine, an isocyanide, and trimethylsilyl (B98337) azide (B81097) to form a tetrazole derivative. nih.gov Similarly, it can be used in reactions like the one-pot synthesis of 6-indolylpyridine-3-carbonitrile derivatives by reacting with an active methylene compound (e.g., ethyl cyanoacetate), another aldehyde, and an ammonium (B1175870) source. nih.gov

A notable example is the Groebke-Blackburn-Bienaymé (GBB) reaction, which involves an isocyanide, an amine, and an aldehyde. The use of indole aldehydes in GBB reactions can lead to complex fused, bridged, or linked polyheterocyclic systems through subsequent spontaneous intramolecular reactions of the initial adduct. nih.gov The specific outcome is often dependent on the substitution pattern of the indole aldehyde and the reaction conditions.

| MCR Type | Reactants | Potential Product Scaffold | Reference |

| Ugi-Azide | Indole Aldehyde, Amine, Isocyanide, TMSN₃ | Tetrazole-substituted Indole | nih.gov |

| Pyridine Synthesis | Indole Aldehyde, Active Methylene Compound, Aldehyde, Ammonium Acetate | Indolyl-substituted Pyridine | nih.gov |

| Groebke-Blackburn-Bienaymé | Indole Aldehyde, Aminoazine, Isocyanide | Fused, Bridged, or Linked Polyheterocycles | nih.gov |

| Indole-fused Heterocycles | Indole, Formaldehyde (B43269), Amino Hydrochloride | Indole-fused Oxadiazepines | rsc.orgrsc.org |

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting product outcomes.

The mechanisms of many transformations involving indole aldehydes have been investigated. In MCRs like the GBB reaction, the process is initiated by the formation of an α-amino-alkoxide from the aldehyde and amine, which is then trapped by the isocyanide. For indole aldehydes, this initial adduct can undergo a polarity inversion that triggers subsequent domino processes, leading to novel reaction pathways and complex scaffolds without the need for external catalysts or reagents. nih.gov

For transformations at the ester group, hydrolysis proceeds via a standard nucleophilic acyl substitution mechanism. A hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group and, after proton transfer, yielding the carboxylate anion, which is protonated during acidic workup.

Mechanistic studies on the functionalization of the indole core itself, such as palladium-catalyzed C-H activation, often involve the formation of a palladacycle intermediate. The directing group, in this case potentially the formyl group, coordinates to the palladium catalyst, positioning it for the selective activation of a specific C-H bond on the indole ring before reductive elimination forms the new C-C bond. nih.gov

Role of Catalysis in Directing Regioselectivity and Yield

The regioselectivity and yield of catalytic reactions on this compound are governed by the interplay between the catalyst, the substrate's electronic and steric properties, and the reaction conditions. Catalysts can influence the reaction pathway by coordinating to specific functional groups, thereby lowering the activation energy for a particular transformation and directing the reaction to a specific position on the molecule.

Catalytic Hydrogenation of the Formyl Group:

One of the most common catalytic transformations for a molecule containing a formyl group is its reduction to a hydroxymethyl group or a methyl group. The choice of catalyst is critical in determining the extent of reduction and preventing unwanted side reactions.

For the selective hydrogenation of the C5-formyl group of this compound to a hydroxymethyl group, catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under mild hydrogen pressure and temperature would be the conventional choice. These catalysts are known for their high efficiency and selectivity in reducing aldehydes without affecting other reducible groups like the ester or the indole ring under controlled conditions.

The yield of the corresponding alcohol, Ethyl 5-(hydroxymethyl)-1H-indole-1-acetate, would be highly dependent on the catalyst loading, solvent, temperature, and hydrogen pressure. Over-reduction to the 5-methyl derivative could occur under more forcing conditions or with more active catalysts like Raney nickel.

Palladium-Catalyzed Cross-Coupling Reactions:

The indole nucleus is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. While the C2 and C3 positions of the indole ring are typically the most reactive, the presence of the N-acetate group in this compound deactivates the pyrrole (B145914) ring towards electrophilic attack, potentially altering the regioselectivity of C-H activation/functionalization reactions.

In the context of this compound, if a leaving group such as a halide were present on the indole ring, palladium catalysis would be instrumental in forming new carbon-carbon or carbon-heteroatom bonds with high regioselectivity and yield. For instance, a hypothetical Ethyl 5-formyl-2-bromo-1H-indole-1-acetate could undergo a Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst and a suitable ligand to yield the 2-aryl derivative. The choice of ligand (e.g., phosphine-based or N-heterocyclic carbene ligands) would be crucial in optimizing the yield and preventing side reactions.

Catalytic Oxidation of the Formyl Group:

The C5-formyl group can be catalytically oxidized to a carboxylic acid. Various catalytic systems, often employing transition metals like ruthenium or using metal-free catalysts under aerobic conditions, can achieve this transformation. The challenge in oxidizing the formyl group of this compound would be to avoid oxidation of the indole ring itself, which is susceptible to oxidative degradation. A mild and selective catalytic system would be required to achieve a high yield of the corresponding carboxylic acid, 1-(ethoxycarbonylmethyl)-1H-indole-5-carboxylic acid.

The following table summarizes the potential catalytic transformations of this compound and the factors influencing regioselectivity and yield, based on established principles of indole chemistry.

| Transformation | Target Product | Catalyst System (Hypothetical) | Key Factors for Regioselectivity and Yield |

| Selective Hydrogenation | Ethyl 5-(hydroxymethyl)-1H-indole-1-acetate | Pd/C, H₂ | Catalyst loading, H₂ pressure, temperature, solvent |

| Full Reduction | Ethyl 5-methyl-1H-indole-1-acetate | Raney Ni, H₂ | Catalyst choice, reaction time, temperature |

| Catalytic Oxidation | 1-(ethoxycarbonylmethyl)-1H-indole-5-carboxylic acid | Ru-based catalyst or metal-free aerobic oxidation | Catalyst selectivity, oxidant, reaction conditions |

It is important to note that the successful application of these catalytic methods to this compound would require experimental optimization to achieve the desired regioselectivity and yield, as the specific electronic and steric effects of the substituents on this molecule will play a significant role in its reactivity.

Applications As a Synthetic Intermediate for Advanced Chemical Structures

Building Block for Complex Polycyclic Indole (B1671886) Derivatives

Synthesis of Fused Heterocyclic Systems Containing the Indole Core

The synthesis of fused heterocyclic systems is a significant area of medicinal chemistry, as these scaffolds are present in numerous bioactive molecules. semanticscholar.orgnih.gov In principle, the aldehyde functionality of Ethyl 5-formyl-1H-indole-1-acetate could react with various binucleophilic reagents to construct a new heterocyclic ring fused to the indole's benzene (B151609) ring. Multicomponent reactions are a common strategy for assembling such fused systems. semanticscholar.org For instance, indole derivatives can be used to generate indole-fused oxadiazepines and thiadiazepines. semanticscholar.org However, specific examples employing this compound as the starting material for these types of transformations are not explicitly detailed in currently accessible research literature.

Derivatization Strategies for Library Synthesis and Scaffold Diversification

The creation of compound libraries for high-throughput screening is a cornerstone of modern drug discovery. The functional groups on this compound make it a candidate for scaffold diversification. The aldehyde can undergo a wide range of reactions, including reductive amination, Wittig reactions, and condensations, to introduce diverse substituents. Concurrently, the ethyl acetate (B1210297) side chain can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides or esters. This dual functionality allows for the generation of a library of analogues with modifications at two distinct points of the molecule. While the potential for such derivatization is clear, published studies specifically documenting the use of this compound for extensive library synthesis are not currently available. The synthesis of a library of bioactive 3,4-dihydro-1H- nih.govoxazino[4,3-a]indoles has been described starting from ethyl 1H-indole-2-carboxylates, showcasing a strategy for scaffold diversification on a related but different indole isomer. nih.gov

Precursor in the Synthesis of Specific Target Molecules and Analogues for Research

Indole derivatives are crucial precursors in the total synthesis of many natural products and their analogues for research purposes. nih.govrsc.org The specific substitution pattern of this compound suggests it could be a valuable starting material for targeted synthesis. The formyl group can be a precursor to other functional groups or can be used to link the indole to other molecular fragments. Despite this potential, there is a lack of specific published research that identifies this compound as a direct precursor in the synthesis of a named target molecule or a series of research analogues.

Spectroscopic Characterization Methodologies and Computational Investigations

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules. For ethyl 5-formyl-1H-indole-1-acetate, a combination of one-dimensional and two-dimensional NMR techniques would be indispensable for unambiguously assigning the proton and carbon signals and for probing the molecule's conformational preferences in solution.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound is anticipated to display a series of distinct signals corresponding to the different types of protons present in the molecule. The aromatic region would feature signals for the protons on the indole (B1671886) ring. The proton at position 2 of the indole core would likely appear as a singlet, while the protons at positions 3, 4, 6, and 7 would exhibit characteristic splitting patterns (doublets, triplets, or doublet of doublets) due to spin-spin coupling with their neighbors. The chemical shift of the proton at position 4 would likely be influenced by the anisotropic effect of the adjacent formyl group at position 5. The aldehydic proton of the formyl group is expected to resonate at a significantly downfield chemical shift, typically in the range of 9-10 ppm, as a singlet.

The ethyl acetate (B1210297) moiety would give rise to a characteristic ethyl group pattern: a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, with their integration values corresponding to two and three protons, respectively. The methylene protons of the acetate group attached to the indole nitrogen would appear as a singlet, with its chemical shift influenced by the electron-withdrawing nature of the adjacent carbonyl group and the aromatic indole ring.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehydic H (CHO) | 9.0 - 10.0 | s | - |

| Indole H-2 | 7.5 - 8.0 | s | - |

| Indole H-3 | 6.5 - 7.0 | d | ~3.0 |

| Indole H-4 | 7.8 - 8.2 | d | ~8.5 |

| Indole H-6 | 7.6 - 8.0 | dd | ~8.5, ~1.5 |

| Indole H-7 | 7.3 - 7.7 | d | ~8.5 |

| N-CH₂ | 5.0 - 5.5 | s | - |

| O-CH₂ (Ethyl) | 4.1 - 4.4 | q | ~7.1 |

| CH₃ (Ethyl) | 1.2 - 1.5 | t | ~7.1 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum would provide complementary information, revealing the number of distinct carbon environments in the molecule. The carbonyl carbons of the formyl and ester groups are expected to appear at the most downfield chemical shifts, typically above 160 ppm. The aromatic carbons of the indole ring would resonate in the range of 100-140 ppm. The chemical shifts of the indole carbons would be influenced by the substituents, with the carbon bearing the formyl group (C-5) and the carbons adjacent to the nitrogen atom (C-2 and C-7a) showing characteristic shifts. The aliphatic carbons of the ethyl acetate and the N-acetate methylene group would appear at upfield chemical shifts.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Formyl) | 190 - 195 |

| C=O (Ester) | 165 - 170 |

| Indole C-2 | 125 - 130 |

| Indole C-3 | 100 - 105 |

| Indole C-3a | 125 - 130 |

| Indole C-4 | 120 - 125 |

| Indole C-5 | 130 - 135 |

| Indole C-6 | 120 - 125 |

| Indole C-7 | 110 - 115 |

| Indole C-7a | 135 - 140 |

| N-CH₂ | 50 - 55 |

| O-CH₂ (Ethyl) | 60 - 65 |

| CH₃ (Ethyl) | 10 - 15 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy) would establish the connectivity between coupled protons, for instance, confirming the coupling between the protons of the ethyl group and the neighboring protons on the indole ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton spectrum.

Vibrational Spectroscopy (IR) for Functional Group Identification and Bond Characterization

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups.

The most prominent bands would be the carbonyl stretching vibrations. The formyl group's C=O stretch is expected to appear in the region of 1680-1700 cm⁻¹, while the ester carbonyl's C=O stretch would likely be observed at a higher frequency, around 1730-1750 cm⁻¹. The difference in frequency is due to the electronic effects of the groups attached to the carbonyls. The spectrum would also show C-H stretching vibrations for the aromatic and aliphatic protons. Aromatic C-H stretching bands typically appear above 3000 cm⁻¹, while aliphatic C-H stretching bands are found just below 3000 cm⁻¹. The C-N stretching of the indole ring and the C-O stretching of the ester group would also give rise to characteristic bands in the fingerprint region (below 1500 cm⁻¹).

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Ester C=O | Stretch | 1730 - 1750 | Strong |

| Formyl C=O | Stretch | 1680 - 1700 | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2980 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| C-O (Ester) | Stretch | 1000 - 1300 | Strong |

| C-N (Indole) | Stretch | 1200 - 1350 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy (typically to four or five decimal places), HRMS allows for the calculation of the elemental composition. For this compound (C₁₃H₁₃NO₃), the expected monoisotopic mass would be calculated and compared with the experimentally observed mass. The high accuracy of the measurement helps to distinguish between compounds with the same nominal mass but different elemental compositions, thus providing strong evidence for the compound's identity.

Theoretical and Computational Chemistry Approaches for Understanding Electronic Structure and Reactivity

Theoretical and computational chemistry offers powerful tools to predict and understand the behavior of molecules like this compound at an atomic level. These methods complement experimental data by providing insights into molecular geometry, electronic properties, and reactivity, which are often difficult to probe directly.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for optimizing molecular geometries, calculating vibrational frequencies, and determining electronic properties. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to predict its most stable three-dimensional structure. researchgate.net

The calculations would yield optimized bond lengths, bond angles, and dihedral angles. For instance, the indole ring system is expected to be largely planar, while the ethyl acetate and formyl substituents will have specific orientations relative to this plane. nih.goviucr.org Studies on similar indole derivatives show that the calculated geometric parameters are generally in good agreement with experimental data from X-ray crystallography. researchgate.net Electronic properties such as dipole moment, polarizability, and total energy are also readily calculated, providing a quantitative measure of the molecule's charge distribution and stability. nih.gov

Table 1: Representative Predicted Geometric Parameters for an Indole Derivative using DFT (Note: This is illustrative data based on typical indole structures and not specific experimental or calculated data for this compound.)

| Parameter | Predicted Value |

| C=O (formyl) Bond Length | ~1.22 Å |

| C-N (indole ring) Bond Length | ~1.38 Å |

| N-C (acetate link) Bond Length | ~1.45 Å |

| C-C (indole ring) Bond Lengths | ~1.37 - 1.46 Å researchgate.net |

| Indole Ring Planarity (RMSD) | < 0.02 Å nih.goviucr.org |

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the chemical reactivity of a molecule. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net

For this compound, the HOMO is expected to be distributed primarily over the electron-rich indole ring, particularly the pyrrole (B145914) moiety. mdpi.com Conversely, the LUMO would likely be centered on the electron-withdrawing formyl and ethyl acetate groups. This distribution indicates that the indole ring is the primary site for electrophilic attack, while the carbonyl carbons are susceptible to nucleophilic attack. FMO analysis helps in understanding and predicting the outcomes of various chemical reactions. mdpi.com

Table 2: Representative FMO Properties for an Indole Derivative (Note: This is illustrative data based on typical indole structures and not specific experimental or calculated data for this compound.)

| Parameter | Energy (eV) | Description |

| HOMO | ~ -6.5 eV | Region of highest electron density, prone to electrophilic attack. |

| LUMO | ~ -2.0 eV | Region of lowest electron density, prone to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | Indicator of chemical reactivity and stability. mdpi.com |

A Molecular Electrostatic Potential (MESP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov The map uses a color scale where red indicates regions of negative potential (electron-rich, attractive to electrophiles) and blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). Green and yellow represent areas of intermediate potential.

In an MESP map of this compound, the most negative potential (red) would be concentrated around the oxygen atoms of the formyl and ester carbonyl groups, making them prime targets for nucleophiles or hydrogen bond donors. nih.govresearchgate.net The area around the indole N-H group (if unsubstituted) or the aromatic protons would show positive potential (blue), indicating sites for nucleophilic interaction. This visual tool provides an intuitive understanding of a molecule's charge distribution and reactive tendencies. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM provides a rigorous definition of chemical bonds and interactions based on the topology of the electron density (ρ(r)). nih.govorientjchem.org By locating bond critical points (BCPs) where the gradient of the electron density is zero, QTAIM can characterize the nature of chemical bonds. orientjchem.org For non-covalent interactions like hydrogen bonds, the values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are indicative of the bond's strength and nature (e.g., closed-shell vs. shared-shell interactions). nih.govnih.gov This analysis would allow for a detailed quantitative assessment of intramolecular and intermolecular hydrogen bonds in the crystal structure of this compound. researchgate.net

The biological activity and physical properties of a flexible molecule like this compound are dependent on its accessible conformations. Conformational analysis involves systematically exploring the potential energy surface to identify stable conformers (energy minima) and the energy barriers between them. This can be done by rotating single bonds, such as the C-N bond of the acetate group and the C-C bond of the formyl group.

DFT calculations can determine the relative stability of different isomers and conformers. nih.gov For a more dynamic picture, Molecular Dynamics (MD) simulations can be performed. MD simulates the movement of atoms and molecules over time, providing insights into conformational flexibility, the influence of solvent, and the stability of molecular complexes. For instance, DFT calculations on similar indole-hydrazones have shown that the relative stability of conformers can change significantly depending on the polarity of the solvent. nih.gov

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the entire reaction pathway from reactants to products. This involves locating the transition state (TS), which is a first-order saddle point on the potential energy surface. ucsb.edu Methods like Synchronous Transit-Guided Quasi-Newton (QST2) or Nudged Elastic Band (NEB) are used to find an approximate TS structure, which is then optimized. ucsb.edufossee.in

A frequency calculation must be performed on the optimized TS structure to confirm it is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. ucsb.edu For a reaction involving this compound, such as a nucleophilic addition to the formyl group, these calculations would provide the activation energy (the energy difference between the reactants and the transition state), offering a quantitative prediction of the reaction rate. youtube.com This information is crucial for understanding reaction kinetics and optimizing synthetic procedures. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Ethyl 5-formyl-1H-indole-1-acetate, and what key reaction conditions should be optimized?

- Methodological Answer : this compound can be synthesized via formylation of indole derivatives followed by esterification. Key steps include:

- Formylation : Use Vilsmeier-Haack conditions (POCl₃/DMF) to introduce the formyl group at the 5-position of indole.

- Esterification : React the resulting 5-formylindole with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 60–80°C for 6–12 hours .

- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Purify via column chromatography (70:30 ethyl acetate/hexane) to isolate the product .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer :

- NMR Spectroscopy : Confirm structure using ¹H NMR (δ ~9.8 ppm for formyl proton, δ ~4.2 ppm for ester CH₂), ¹³C NMR (δ ~190 ppm for formyl carbon), and ¹⁹F NMR (if fluorinated analogs are synthesized) .

- Mass Spectrometry : Use HRMS (e.g., FAB-HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₃H₁₃NO₃: 231.0895) .

- TLC Analysis : Compare Rf values against known standards under UV light .

Advanced Research Questions

Q. How should researchers address discrepancies between computational predictions and experimental spectroscopic data for this compound?

- Methodological Answer :

- Crystallographic Validation : Use single-crystal X-ray diffraction (employing SHELX software for refinement) to resolve ambiguities in formyl/ester group orientations .

- Dynamic NMR Studies : Perform variable-temperature NMR to assess conformational flexibility or tautomerism affecting chemical shifts .

- DFT Calculations : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values (e.g., B3LYP/6-311+G(d,p)) to identify systematic errors .

Q. What strategies can be employed to optimize the yield of this compound in multi-step syntheses involving sensitive functional groups?

- Methodological Answer :

- Protecting Groups : Temporarily protect the formyl group (e.g., acetal formation) during esterification to prevent side reactions .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to enhance esterification efficiency .

- Reaction Monitoring : Use in-situ FTIR to track formyl group stability and ester bond formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。